molecular formula C15H22N2O B5821660 N-cyclohexyl-N'-(2,4-dimethylphenyl)urea

N-cyclohexyl-N'-(2,4-dimethylphenyl)urea

Cat. No.: B5821660
M. Wt: 246.35 g/mol
InChI Key: KOHHTUXCTXMWKY-UHFFFAOYSA-N
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Description

N-cyclohexyl-N'-(2,4-dimethylphenyl)urea is a synthetic urea derivative of interest in chemical and pharmaceutical research. Urea-based compounds are highly valued in medicinal chemistry for their ability to form multiple stable hydrogen bonds with biological targets, which is crucial for specific biological activity and modulating drug properties . This capability makes urea functionalities integral to the development of therapeutic agents for a range of conditions, including anticancer, antibacterial, and antidiabetic applications . The structure of this compound, which features a cyclohexyl group and a dimethylphenyl moiety, is characteristic of molecules explored for their potential bioactivity and selective target interaction. Urea derivatives can serve as key building blocks in organic synthesis and are also investigated for applications in agrochemicals, such as herbicidal activity, as seen in related N-substituted urea compounds . Researchers utilize this compound strictly for laboratory research purposes. It is supplied For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1-cyclohexyl-3-(2,4-dimethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-11-8-9-14(12(2)10-11)17-15(18)16-13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHHTUXCTXMWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclohexyl-N’-(2,4-dimethylphenyl)urea can be synthesized through the reaction of cyclohexylamine with 2,4-dimethylphenyl isocyanate. The reaction typically occurs under mild conditions, often at room temperature, and may require a solvent such as dichloromethane or toluene to facilitate the reaction. The general reaction scheme is as follows:

Cyclohexylamine+2,4-dimethylphenyl isocyanateN-cyclohexyl-N’-(2,4-dimethylphenyl)urea\text{Cyclohexylamine} + \text{2,4-dimethylphenyl isocyanate} \rightarrow \text{N-cyclohexyl-N'-(2,4-dimethylphenyl)urea} Cyclohexylamine+2,4-dimethylphenyl isocyanate→N-cyclohexyl-N’-(2,4-dimethylphenyl)urea

Industrial Production Methods

In an industrial setting, the production of N-cyclohexyl-N’-(2,4-dimethylphenyl)urea may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-(2,4-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The urea moiety can participate in substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

N-cyclohexyl-N’-(2,4-dimethylphenyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-(2,4-dimethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of N-Cyclohexyl-N'-(2,4-dimethylphenyl)urea and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Findings
This compound C₁₅H₂₂N₂O 246.35 Cyclohexyl, 2,4-dimethylphenyl Potential chemosensor, agrochemical intermediate
N-Cyclohexyl-N’-decylurea (CDU) C₁₇H₃₄N₂O 298.47 Cyclohexyl, decyl Potent epoxide hydrolase inhibitor (Ki = 12 nM for murine EH)
N-Cyclohexyl-N’-(4-iodophenyl)urea (CIU) C₁₃H₁₇IN₂O 344.19 Cyclohexyl, 4-iodophenyl Competitive EH inhibitor (Ki = 8 nM)
2,4-Dimethylphenyl urea C₉H₁₂N₂O 164.21 2,4-dimethylphenyl Intermediate in chemosensor synthesis
Isoproturon (Agrochemical) C₁₂H₁₈N₂O 206.29 Dimethylamino, 4-isopropylphenyl Herbicide (photosystem II inhibitor)
  • Lipophilicity and Solubility : The cyclohexyl group in the target compound increases lipophilicity compared to simpler aryl ureas like 2,4-dimethylphenyl urea (). However, CDU’s decyl chain renders it significantly more hydrophobic, impacting its use in biological systems .
  • Steric Effects : The 2,4-dimethylphenyl group introduces ortho-substitution, creating steric hindrance that may limit rotational freedom and intermolecular interactions compared to para-substituted analogs like CIU .
Table 2: Inhibition Constants (Ki) of Urea-Based EH Inhibitors
Compound Target Enzyme Ki (nM) Structural Features Impacting Activity
CDU Murine epoxide hydrolase 12 Long decyl chain enhances hydrophobic binding
CIU Murine epoxide hydrolase 8 Iodine atom increases electronegativity and π-stacking
Target Kau2-EH (hypothetical) N/A 2,4-Dimethylphenyl may reduce binding vs. CIU due to steric bulk
  • The target compound’s 2,4-dimethylphenyl group may reduce binding affinity to epoxide hydrolases compared to CIU, where the 4-iodophenyl group participates in halogen bonding .

Q & A

Q. What are the recommended synthetic routes for N-cyclohexyl-N'-(2,4-dimethylphenyl)urea?

The synthesis typically involves reacting cyclohexyl isocyanate with 2,4-dimethylaniline under anhydrous conditions. A common approach for substituted ureas is the nucleophilic addition of amines to isocyanates, followed by purification via column chromatography or recrystallization. For example, gas chromatography (GC) is used to monitor reaction progress and ensure purity, as described in similar urea syntheses involving cyclohexyl groups .

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallization is achieved by slow evaporation of a solvent (e.g., ethanol or DCM). Data collection using a Bruker SMART CCD diffractometer and refinement with SHELXL software (as in and ) can resolve bond lengths, angles, and hydrogen-bonding networks. For instance, monoclinic systems (e.g., P21/c) with unit cell parameters (e.g., a = 18.755 Å, b = 6.809 Å) are common for urea derivatives .

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, aromatic protons at δ 6.8–7.2 ppm).
  • Fourier-Transform Infrared Spectroscopy (FTIR): Detects urea C=O stretches (~1640–1680 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).
  • Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]⁺ for C₁₅H₂₁N₂O: 253.3 g/mol) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in thermodynamic data during synthesis optimization?

Contradictions in reaction enthalpy (ΔH) or purity metrics may arise from solvent effects or side reactions. For example, calorimetric studies (e.g., using a reaction calorimeter) can quantify exothermicity, while GC-MS identifies byproducts. highlights thermochemical analysis (ΔH = 102.1 ± 5.6 kJ/mol for a related urea decomposition), emphasizing iterative refinement of reaction conditions .

Q. What strategies are effective for analyzing hydrogen-bonding interactions in this compound?

SC-XRD reveals intermolecular H-bonds between urea N-H and electron-rich groups (e.g., O or π-systems). For example, reports H-bond lengths of 2.1–2.3 Å in a similar urea derivative. Density Functional Theory (DFT) calculations (e.g., using Gaussian 16) can model bond strengths and compare with experimental data .

Q. How does substituent variation impact biological activity in urea derivatives?

Structure-Activity Relationship (SAR) studies show that electron-withdrawing groups (e.g., chloro, nitro) enhance antitumor activity by stabilizing interactions with biological targets. For instance, notes that chloroethyl substituents induce G₂/M cell cycle arrest, while methylthio groups improve solubility .

Q. What computational methods predict the compound’s stability under varying pH conditions?

Molecular Dynamics (MD) simulations and pKa prediction tools (e.g., MarvinSketch) model protonation states and hydrolysis susceptibility. For example, urea derivatives with bulky cyclohexyl groups exhibit higher steric hindrance, reducing hydrolysis rates compared to unsubstituted analogs .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Storage: Keep in airtight containers at 4°C to prevent hydrolysis.
  • Exposure Mitigation: Use fume hoods and PPE (gloves, goggles). In case of skin contact, wash with soap/water immediately .

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